6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound featuring a triazolopyridazine core linked to a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions:
Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where the triazolopyridazine core reacts with piperidine derivatives.
Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of catalysts and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for cost, yield, and environmental impact. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the triazolopyridazine core, potentially altering its electronic properties and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Reduced triazolopyridazine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and microbial infections.
Industry: Potential use in the development of new materials with specific electronic or structural properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of kinases involved in cell proliferation, leading to antitumor effects. The triazolopyridazine core is crucial for binding to the active site of these enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
- 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Uniqueness
Compared to similar compounds, 6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one features a unique combination of the triazolopyridazine core with a piperidine moiety, which may enhance its biological activity and specificity. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
6-methyl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-12-2-5-16(24)22(19-12)10-13-6-8-21(9-7-13)15-4-3-14-18-17-11-23(14)20-15/h2-5,11,13H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQCWDMQJJJDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.